3-Nitrobenzoylcyanide

Description

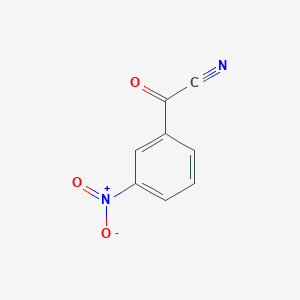

3-Nitrobenzoylcyanide is an aromatic nitrile derivative characterized by a benzoyl group substituted with a nitro group at the meta position (3-position) and a cyanide functional group. Nitroaromatic nitriles are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, though specific applications for this compound require further research.

Properties

Molecular Formula |

C8H4N2O3 |

|---|---|

Molecular Weight |

176.13 g/mol |

IUPAC Name |

3-nitrobenzoyl cyanide |

InChI |

InChI=1S/C8H4N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H |

InChI Key |

VOGXYOQIUBRQOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C#N |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

-

Cyanation Reactions :

- 3-Nitrobenzoylcyanide serves as an effective cyanating agent in various organic transformations. It can facilitate the introduction of cyano groups into organic molecules, which is crucial for the synthesis of nitriles from aldehydes and ketones. For instance, it has been successfully used in the cyanation of alcohols under boron Lewis acid catalysis, yielding high purity products .

- Nitration :

Pharmaceutical Applications

-

Anticancer Research :

- Compounds related to this compound have been investigated for their potential anticancer properties. For example, studies have shown that derivatives exhibit significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and breast cancer cells. The mechanism of action often involves apoptosis induction and modulation of signaling pathways critical for cell proliferation.

-

Antimicrobial Activity :

- Research has indicated that this compound derivatives demonstrate antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. This suggests potential applications in developing new antibiotics or adjuvant therapies.

Case Study 1: Anticancer Efficacy

- A study evaluated the effects of this compound on human cancer cell lines. The compound showed an IC50 value of 4.8 µg/mL against MCF-7 breast cancer cells, indicating potent anticancer activity. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Resistance

- In a clinical trial focusing on antimicrobial resistance, this compound was tested for its efficacy against resistant bacterial strains. Results demonstrated that it could enhance the effectiveness of existing antibiotics when used in combination therapies, providing a promising avenue for overcoming resistance mechanisms.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-nitrobenzoylcyanide with four related compounds: 4-Nitro-N-(3-nitrophenyl)benzamide , 3-Chlorobenzaldehyde , N-Dodecyl Cyanide , and 3-Nitrobenzaldehyde . Key distinctions in functional groups, reactivity, and applications are highlighted.

Functional Group and Structural Analysis

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-nitrobenzoylcyanide with high purity in laboratory settings?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products like nitrobenzene derivatives. Use column chromatography with silica gel (60–120 mesh) and a gradient elution system (hexane:ethyl acetate 4:1) for purification. Confirm purity via HPLC (C18 column, 254 nm UV detection) and cross-validate with melting point analysis .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to avoid photodegradation. Use fume hoods during handling to mitigate inhalation risks (H335 hazard code) and wear nitrile gloves to prevent dermal exposure (H315/H319 codes). Regularly monitor storage conditions using FTIR to detect decomposition byproducts like nitroso compounds .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Combine -NMR (400 MHz, CDCl) for aromatic proton analysis (δ 8.2–8.5 ppm) and IR spectroscopy (C≡N stretch ~2200 cm). Cross-reference with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (calculated for CHNO: 192.03 g/mol) .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?

- Methodological Answer : Conduct controlled kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength). Use DFT calculations (B3LYP/6-31G* level) to model transition states and compare experimental vs. theoretical activation energies. Address discrepancies by isolating intermediates via quenching experiments and characterizing them via -NMR .

Q. What advanced analytical strategies are recommended for detecting trace impurities in this compound batches?

- Methodological Answer : Employ LC-MS/MS (electrospray ionization, negative mode) with a limit of detection (LOD) <0.1%. Use isotopic labeling (e.g., -labeled analogs) to distinguish impurities from matrix effects. Validate results against certified reference materials (CRMs) from accredited suppliers .

Q. How does the electronic nature of the nitro group influence the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Perform pH-dependent stability studies (pH 2–12) with UV-Vis monitoring (λ = 270 nm). Correlate degradation rates with Hammett substituent constants (σ = +0.71 for nitro group). Use quantum mechanical calculations (e.g., Fukui indices) to predict reactive sites for hydrolysis .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for catalytic applications?

- Methodological Answer : Standardize reaction parameters using Design of Experiments (DoE) approaches, focusing on catalyst loading (e.g., Pd/C vs. CuI) and reaction time. Characterize derivatives via single-crystal X-ray diffraction (e.g., CCDC deposition numbers) and compare catalytic efficiencies using turnover frequency (TOF) metrics .

Data Interpretation & Quality Control

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement statistical process control (SPC) with control charts for critical parameters (e.g., yield, purity). Use multivariate analysis (PCA or PLS) to identify key variables (e.g., raw material quality, humidity). Cross-validate batches via -NMR and DSC (melting point range ±1°C) .

Q. What are the best practices for validating synthetic pathways of this compound in peer-reviewed studies?

- Methodological Answer : Document all experimental details (e.g., solvent grades, equipment calibration). Provide raw spectral data in supplementary materials and adhere to IUPAC nomenclature. Use reproducibility checklists (e.g., ACS Guidelines) and disclose any conflicts of interest related to reagent suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.